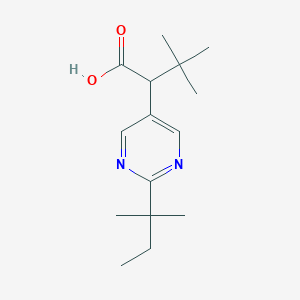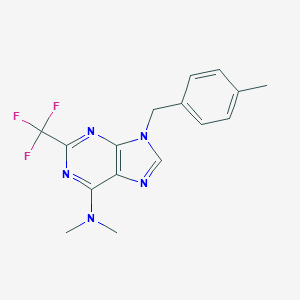
6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, also known as SCH 58261, is a selective antagonist of adenosine A2A receptors. It was first synthesized in the mid-1990s and has since been the subject of extensive research due to its potential therapeutic applications.
Mecanismo De Acción
6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine 58261 selectively binds to adenosine A2A receptors, blocking their activation by adenosine. This results in increased dopamine release in the striatum, which is thought to be responsible for the drug's therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine 58261 can improve motor function and reduce neuroinflammation in animal models of Parkinson's disease and Huntington's disease. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine 58261 is a highly selective antagonist of adenosine A2A receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, its high affinity for these receptors can also make it difficult to use in certain experiments, as it may require high concentrations to achieve the desired effect.
Direcciones Futuras
There are several potential future directions for research on 6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine 58261. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Other potential applications include its use as a tool for studying the role of adenosine A2A receptors in various physiological processes, and its potential use in combination with other drugs to enhance their therapeutic effects.
Métodos De Síntesis
The synthesis of 6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine 58261 involves several steps, including the reaction of 2,6-dichloropurine with 4-methylbenzylamine to form 2-(4-methylbenzyl)-6-chloropurine. This compound is then reacted with trifluoroacetic acid to yield 2-(4-methylbenzyl)-6-trifluoromethylpurine. Finally, the dimethylamino group is introduced through a reductive amination reaction using formaldehyde and dimethylamine.
Aplicaciones Científicas De Investigación
6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine 58261 has been used extensively in scientific research to study the role of adenosine A2A receptors in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, Huntington's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
117860-34-1 |
|---|---|
Nombre del producto |
6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine |
Fórmula molecular |
C16H16F3N5 |
Peso molecular |
335.33 g/mol |
Nombre IUPAC |
N,N-dimethyl-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)purin-6-amine |
InChI |
InChI=1S/C16H16F3N5/c1-10-4-6-11(7-5-10)8-24-9-20-12-13(23(2)3)21-15(16(17,18)19)22-14(12)24/h4-7,9H,8H2,1-3H3 |
Clave InChI |
CGYQALAEDMYLCQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3N(C)C)C(F)(F)F |
SMILES canónico |
CC1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3N(C)C)C(F)(F)F |
Otros números CAS |
117860-34-1 |
Sinónimos |
6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine 6-DMPT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



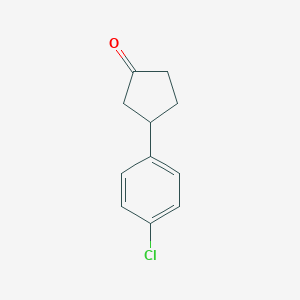

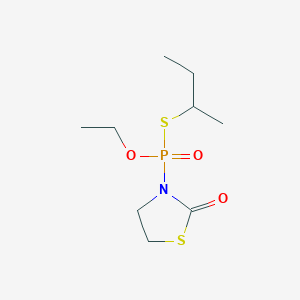
![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)
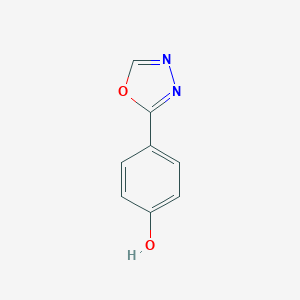
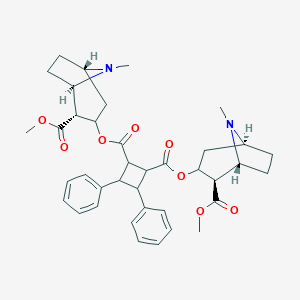

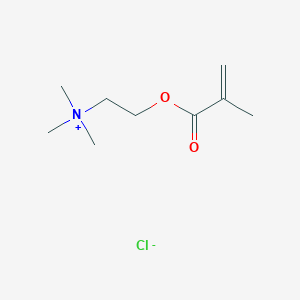
![7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione](/img/structure/B52071.png)




